molecular formula C13H17N3O2 B3022204 1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine CAS No. 1083274-12-7

1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine

Cat. No. B3022204
M. Wt: 247.29 g/mol
InChI Key: XGXPZVVXNQUALU-UHFFFAOYSA-N
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Description

The compound "1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their biological and pharmaceutical importance, often exhibiting a range of activities such as antimicrobial and anticancer properties . The methoxy groups in the compound suggest potential modifications to its solubility and bioavailability, which are important factors in drug design.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For example, a one-pot synthesis approach has been described for a related compound, which involved hydrogenation, reaction with an aldehyde, and dehydrogenation steps . Another synthesis method for a polycyclic imidazole analog involved oxidative intramolecular C–H amination . Although the exact synthesis route for "1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The presence of the imidazole ring, an ionizable aromatic compound, is known to improve pharmacokinetic characteristics . The substitution pattern on the imidazole ring, such as the positions of the methoxy groups, can significantly influence the compound's properties and interactions with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to study its reactivity. For instance, imidazo[1,2-a]pyridines can rearrange to form different heterocyclic systems in the presence of triethylamine . The reactivity of the imidazole nitrogen atom is also a key feature, as it can participate in ring formation and other transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, stability, and ionization, are influenced by their molecular structure. The presence of methoxy groups can enhance the solubility of the compound . The imidazole ring itself is known for its aromaticity and ability to participate in hydrogen bonding, which can affect its interaction with biological molecules. The compound's optical properties, such as UV absorption and fluorescence, can also be of interest, especially for imaging or analytical purposes .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application: This study reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, a valuable but underdeveloped transformation in organic synthesis .
    • Method: The study utilizes a radical approach for the protodeboronation of alkyl boronic esters .
    • Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Structure-to-Magnetism Correlation in Blatter Radicals

    • Application: This study investigates the structure-to-magnetism correlation in a Blatter radical, 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl .
    • Method: The study uses DFT calculations to aid in understanding the correlation .
    • Results: The study found that the nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.


Future Directions

This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.


properties

IUPAC Name

1-(2-methoxyethyl)-5-(3-methoxyphenyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-17-7-6-16-12(9-15-13(16)14)10-4-3-5-11(8-10)18-2/h3-5,8-9H,6-7H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXPZVVXNQUALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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